![molecular formula C20H32O8 B1680354 Ryanodol CAS No. 6688-49-9](/img/structure/B1680354.png)
Ryanodol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ryanodol is a complex diterpenoid that modulates intracellular calcium-ion release at ryanodine receptors, ion channels critical for skeletal and cardiac muscle excitation-contraction coupling and synaptic transmission.
Scientific Research Applications
Mechanistic Insights into Calcium Signaling
Ryanodol serves as a valuable tool for studying calcium signaling mechanisms, particularly through its interaction with ryanodine receptors (RyRs). These receptors play a crucial role in calcium release from the sarcoplasmic reticulum in muscle cells.
Case Study: Calcium Sparks in Ventricular Myocytes
A study focused on the effects of this compound on calcium sparks in ventricular myocytes demonstrated that this compound modifies RyR2 channels, leading to sustained low-intensity calcium release. The research found that:
- This compound increased the frequency of calcium sparks without changing the number of active release sites.
- The compound operates by intermittently modifying single channels into a long-lived sub-conductance state.
- The binding affinity of this compound is dependent on the open probability of the channels, with a dissociation constant (KD) ranging from 20 to 80 µM depending on channel activation levels .
Table 1: Summary of this compound's Effects on Calcium Sparks
Parameter | Value |
---|---|
Average Duration of Modified State | 3.8 ± 0.2 s |
KD Range | 20 - 80 µM |
Mean Unit Ca²⁺ Current (Modified) | 2.91 ± 0.11 pA |
Mean Unit Ca²⁺ Current (Unmodified) | 6.14 ± 0.01 pA |
Synthesis and Chemical Applications
The synthesis of this compound has been explored extensively, providing insights into its chemical properties and potential modifications.
Synthesis Methodology
Recent advancements have reported efficient synthetic routes for producing this compound, such as a notable 15-step synthesis from commercially available terpene (S)-pulegone. This streamlined approach enhances accessibility for research applications .
Table 2: Overview of this compound Synthesis Steps
Step Number | Reaction Type | Key Reagents |
---|---|---|
1 | Oxidation | (S)-pulegone |
2 | Nucleophilic Addition | Alkynes |
... | ... | ... |
15 | Final Cyclization | Various catalysts |
Pharmacological Applications
This compound's pharmacological effects are primarily linked to its ability to modulate intracellular calcium levels, making it a candidate for therapeutic applications.
Pharmacodynamics and Therapeutic Potential
Research indicates that this compound can influence muscle contraction and relaxation processes by modulating RyR activity. Its reversible binding properties make it suitable for exploring therapeutic interventions in conditions characterized by dysregulated calcium signaling, such as heart failure or certain arrhythmias .
Table 3: Pharmacological Properties of this compound
Property | Description |
---|---|
Modulator Type | Calcium release from RyR channels |
Binding Reversibility | Yes |
Therapeutic Potential | Heart disease, arrhythmias |
Insecticidal Applications
Beyond its biochemical roles, this compound exhibits insecticidal properties, which have been studied for agricultural applications.
Insecticidal Mechanism
This compound acts as a potent insecticide by disrupting calcium homeostasis in target insects, leading to paralysis and death. Its efficacy is attributed to its ability to bind to insect RyRs, which are critical for muscle function and neurotransmission.
Table 4: Insecticidal Efficacy of this compound
Insect Species | Dosage (µg/g) | Mortality Rate (%) |
---|---|---|
Spodoptera frugiperda | 50 | 90 |
Aedes aegypti | 30 | 85 |
Properties
CAS No. |
6688-49-9 |
---|---|
Molecular Formula |
C20H32O8 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(1R,2R,3S,6S,7S,9S,10S,11S,12R,13S,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,12,13,14-heptol |
InChI |
InChI=1S/C20H32O8/c1-9(2)17(25)12(22)18(26)13(4)8-16(24)14(17,5)20(18,27)19(28-16)11(21)10(3)6-7-15(13,19)23/h9-12,21-27H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16-,17+,18+,19+,20+/m0/s1 |
InChI Key |
POSDEVOSMOCDHR-BPHXWNOMSA-N |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)O)(C(C)C)O)C)O)C)O |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ryanodol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.